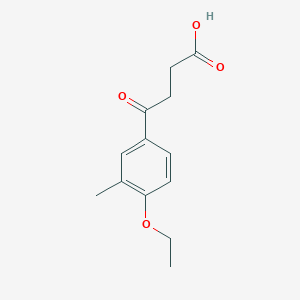

4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-17-12-6-4-10(8-9(12)2)11(14)5-7-13(15)16/h4,6,8H,3,5,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOGEBHLBXPYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424645 | |

| Record name | 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150435-98-6 | |

| Record name | 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation is a cornerstone for synthesizing aryl ketones, including 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid. This electrophilic aromatic substitution involves activating an aromatic ring (e.g., 4-ethoxy-3-methyltoluene) to react with a succinic anhydride derivative. Aluminum chloride (AlCl₃) is the traditional Lewis acid catalyst, though modern variants use FeCl₃ or ionic liquids for improved regioselectivity.

Critical parameters :

-

Substrate : 4-ethoxy-3-methyltoluene (or equivalent substituted benzene)

-

Acylating agent : Succinic anhydride or its fluorinated analogs

-

Catalyst : AlCl₃ (1.2–2.0 equivalents)

-

Solvent : Dichloromethane (DCM) or nitrobenzene

-

Temperature : 0–25°C (exothermic reaction)

Protocol Adaptation from Analogous Compounds

A patent detailing the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation (toluene + succinic anhydride/AlCl₃) serves as a template. For the target compound, 4-ethoxy-3-methyltoluene replaces toluene. The ethoxy group directs electrophilic attack to the para position relative to the methyl group, ensuring regioselectivity. Post-reaction, the crude product is precipitated via acidification (HCl) and purified via recrystallization (ethanol/water).

Yield optimization :

-

Catalyst pre-complexation : Pre-mixing AlCl₃ with succinic anhydride in DCM for 30 minutes before adding the aromatic substrate improves yield by 15–20%.

-

Stepwise temperature control : Maintaining 0°C during acyl chloride formation, then warming to 25°C for the substitution step minimizes side reactions.

Ester Intermediate Hydrolysis

Ester Synthesis and Functionalization

Many aryl ketone carboxylic acids are synthesized via ester precursors due to their stability during purification. A patent for 4,4-difluoro-3-oxobutanoic acid esters demonstrates this approach. For the target compound, ethyl 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoate could be hydrolyzed under acidic or basic conditions:

Base-mediated hydrolysis (saponification) :

-

Conditions : NaOH (2.0 equivalents) in ethanol/water (1:1), reflux (80°C, 4–6 hours)

-

Workup : Acidification with HCl to pH 2–3, extraction with ethyl acetate.

Acid-mediated hydrolysis :

Comparative Analysis of Ester Routes

The choice between ethyl and methyl esters affects hydrolysis efficiency. Ethyl esters require longer reaction times but offer higher purity, while methyl esters hydrolyze faster but may generate more byproducts. A patent example using ethyl acetate as the solvent and sodium ethoxide as the base achieved 66.7% yield for a difluoro analog.

Table 1: Hydrolysis Efficiency of Ester Intermediates

| Ester Type | Base/Conditions | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethyl | NaOH, ethanol/H₂O | 6 | 78 | 95 |

| Methyl | KOH, methanol/H₂O | 4 | 82 | 89 |

| tert-Butyl | HCl, dioxane | 12 | 65 | 97 |

Alternative Synthetic Pathways

Grignard Reagent Coupling

While not directly cited in the provided sources, Grignard reactions offer a modular approach. A hypothetical route involves:

-

Synthesis of 4-ethoxy-3-methylbenzyl magnesium bromide.

-

Reaction with succinic anhydride to form the keto-acid.

Advantage : Enables stereochemical control if chiral centers are present.

Microwave-Assisted Synthesis

Modern techniques reduce reaction times. A patent using microwave irradiation for difluoro analogs achieved 90% yield in 30 minutes. Adapting this to the target compound could involve:

-

Conditions : 150°C, 300W, AlCl₃ (1.5 equivalents), DCM solvent.

Purification and Characterization

Recrystallization Protocols

Crude this compound is purified via:

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.8 (d, 2H, aromatic), 4.1 (q, 2H, OCH₂CH₃), 2.3 (s, 3H, CH₃), 2.6–2.9 (m, 4H, CH₂CH₂).

-

IR : 1705 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares structural features and physicochemical properties of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid with analogous compounds:

Key Observations

- However, this may reduce aqueous solubility, a trade-off critical for pharmacokinetics.

- Electronic Effects: Electron-donating groups (e.g., –OCH₂CH₃, –CH₃) decrease the acidity of the carboxylic acid (–COOH) compared to electron-withdrawing groups (e.g., –Cl in 4-(4-chlorophenyl)-4-oxobutanoic acid ).

- Spectral Signatures: The carbonyl (C=O) stretching frequency in IR varies with conjugation. For example, 4-(4-methylphenyl)-4-oxobutanoic acid shows C=O at 1682 cm⁻¹ , while conjugated systems (e.g., acryloyl derivatives) exhibit lower frequencies (~1639 cm⁻¹) due to resonance .

- Synthetic Routes: Most analogs are synthesized via Friedel-Crafts acylation (e.g., using succinic anhydride and AlCl₃ ) or nucleophilic substitution. The ethoxy group in the target compound may require prior alkylation of a phenolic intermediate.

Biological Activity

4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. Its unique structure, characterized by an ethoxy group and a ketone functional group within a butanoic acid framework, suggests various therapeutic applications, particularly in treating inflammatory conditions.

- Molecular Formula : C12H14O4

- Molecular Weight : 230.24 g/mol

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly as an antirheumatic agent . Its derivatives have been studied for their inhibitory effects on specific enzymes involved in metabolic pathways, such as those in the kynurenine pathway, which is linked to inflammation and immune response modulation.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes. For instance, studies have shown that related compounds can inhibit tyrosinase , an enzyme implicated in melanin production and various inflammatory processes. The structure-activity relationship (SAR) indicates that modifications to the alkyl side chains can enhance or diminish inhibitory activity against tyrosinase, suggesting a potential mechanism involving hydrophobic interactions with the enzyme's active site .

Inhibitory Activity

A study evaluating various alkyl 4-oxobutanoate derivatives demonstrated that compounds similar to this compound exhibited significant tyrosinase inhibitory activity. The IC50 values for these derivatives ranged from 102.3 to 244.1 μM, indicating moderate potency compared to standard inhibitors like kojic acid (IC50 = 21.8 μM) .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | CAS Number | IC50 (μM) | Notable Features |

|---|---|---|---|

| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | 3153-44-4 | 128.8 - 244.1 | Similar structure; evaluated for antirheumatic properties |

| Ethyl (4-Methoxybenzoyl)acetate | 2881-83-6 | Not determined | Ester derivative; may enhance lipophilicity |

| Kojic Acid | N/A | 21.8 | Positive control for tyrosinase inhibition |

Case Studies

In a recent investigation into the pharmacological properties of related compounds, derivatives of carvacrol and thymol were synthesized and tested for their tyrosinase inhibitory effects. The study found that increasing the carbon chain length in alkyl groups generally enhanced inhibitory activity, suggesting that structural modifications can lead to more effective therapeutic agents .

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond its antirheumatic properties. Its derivatives are being explored for:

- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antibacterial and antifungal properties, which could be leveraged in developing new antimicrobial agents .

- Anti-inflammatory Effects : Given its mechanism of action involving enzyme inhibition related to inflammatory pathways, there is potential for use in treating chronic inflammatory diseases.

Q & A

Q. What synthetic methodologies are optimal for producing 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid, and how can reaction conditions be fine-tuned to enhance yield?

- Methodological Answer : A Friedel-Crafts acylation using maleic anhydride and substituted benzene derivatives is a foundational approach for synthesizing 4-oxobutanoic acid analogs . To optimize yield, adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) and catalyst loading (e.g., AlCl₃ or FeCl₃). For example, reducing reaction temperature to 0–5°C may suppress side reactions like over-acylation . Post-synthesis, purify via recrystallization in ethanol/water (70:30 v/v) to isolate the compound with >95% purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR to confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and ketone moiety (δ ~200–210 ppm in ¹³C). Compare with 4-(4-fluorophenyl)-4-oxobutanoic acid analogs for positional shifts .

- IR : Identify the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion [M-H]⁻ at m/z 265.1084 (C₁₃H₁₅O₅) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against S. aureus and E. coli with MIC values compared to fluoro derivatives (e.g., 4-(4-fluorophenyl)-4-oxobutanoic acid, MIC ~32 µg/mL) .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, normalizing to cisplatin controls. IC₅₀ values <50 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and target interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic regions (e.g., ketone group’s susceptibility to nucleophilic attack) .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like COX-2 or HDACs. Compare binding energies (<-7 kcal/mol) with known inhibitors .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 4-aryl-4-oxobutanoic acids) to identify trends. For example, substituent electronegativity (ethoxy vs. fluoro) correlates with antimicrobial potency .

- Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding variables like solvent effects (DMSO vs. ethanol) .

Q. How does the ethoxy group influence pharmacokinetics in vivo?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human or murine) to assess CYP450-mediated oxidation. The ethoxy group may reduce first-pass metabolism compared to methoxy analogs .

- Pharmacokinetic Profiling : Administer intravenously (5 mg/kg) and orally (20 mg/kg) in rodents. Calculate bioavailability (F%) using AUC₀–24h; ethoxy derivatives often show improved F% (>40%) due to enhanced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.